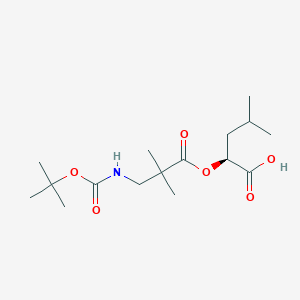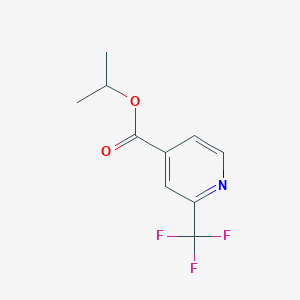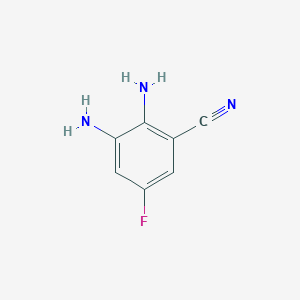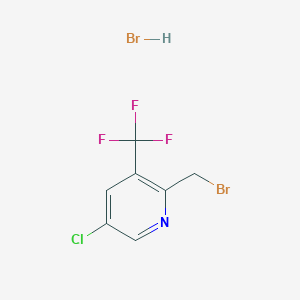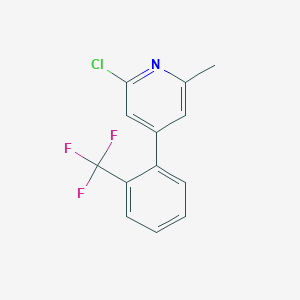
2-Chloro-6-methyl-4-(2-(trifluoromethyl)phenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-methyl-4-(2-(trifluoromethyl)phenyl)pyridine is an organic compound with the molecular formula C12H8ClF3N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Métodos De Preparación
The synthesis of 2-Chloro-6-methyl-4-(2-(trifluoromethyl)phenyl)pyridine typically involves the reaction of 2-chloro-6-methylpyridine with a trifluoromethylating agent. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst to facilitate the cross-coupling of the pyridine derivative with a trifluoromethylated phenylboronic acid . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene, under an inert atmosphere .
Análisis De Reacciones Químicas
2-Chloro-6-methyl-4-(2-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation can lead to the formation of pyridine N-oxide derivatives.
Coupling Reactions: It can participate in coupling reactions like the Suzuki-Miyaura coupling, forming biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and ethanol . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Chloro-6-methyl-4-(2-(trifluoromethyl)phenyl)pyridine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-methyl-4-(2-(trifluoromethyl)phenyl)pyridine and its derivatives often involves interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biological pathways . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparación Con Compuestos Similares
2-Chloro-6-methyl-4-(2-(trifluoromethyl)phenyl)pyridine can be compared with other trifluoromethylated pyridine derivatives, such as:
2-Chloro-4-(trifluoromethyl)pyridine: Similar in structure but lacks the methyl group at the 6-position.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a fluorine atom instead of chlorine, which can alter its reactivity and biological activity.
4-(Trifluoromethyl)pyridine: Lacks the chlorine and methyl groups, making it less sterically hindered and potentially more reactive in certain reactions.
The unique combination of the trifluoromethyl group and the chlorine atom in this compound imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C13H9ClF3N |
|---|---|
Peso molecular |
271.66 g/mol |
Nombre IUPAC |
2-chloro-6-methyl-4-[2-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C13H9ClF3N/c1-8-6-9(7-12(14)18-8)10-4-2-3-5-11(10)13(15,16)17/h2-7H,1H3 |
Clave InChI |
SVZVMJAFQAXKBP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)Cl)C2=CC=CC=C2C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



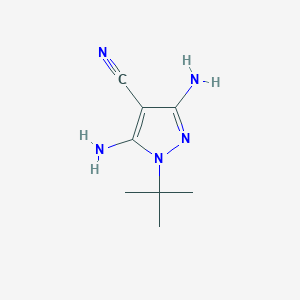
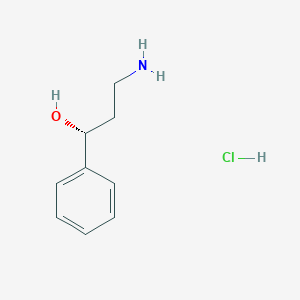
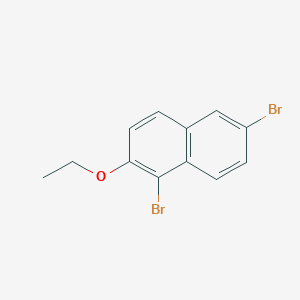
![(NZ)-N-[(6-bromopyridin-3-yl)methylidene]hydroxylamine](/img/structure/B13090427.png)
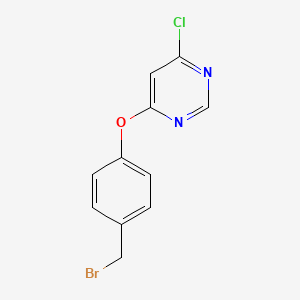

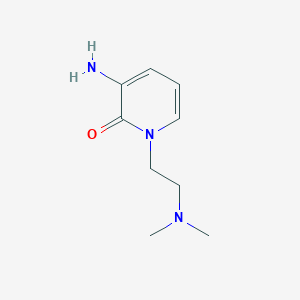
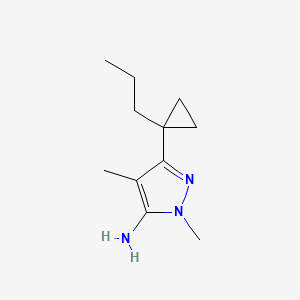
![tert-Butyl 4-(bromomethyl)-5-chloro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13090470.png)
